
Lacto-N-fucopentaose-2
Descripción general
Descripción
La Lacto-N-fucopentaosa II es un oligosacárido de la leche humana. Es un oligosacárido fucosilado, no sialilado con una estructura central de tipo 1. Este compuesto es un hapteno del determinante del grupo sanguíneo Lewis humano y se reconoce como un marcador tumoral molecular para la malignidad biliopancreática .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La Lacto-N-fucopentaosa II se puede sintetizar mediante métodos enzimáticos. Un enfoque común implica el uso de α-1,3/4-L-fucosidasas para catalizar la formación de Lacto-N-fucopentaosa II a partir de lacto-N-tetraosa y 3-fucosilactoasa mediante transglucosilación . Las condiciones de reacción típicamente implican mantener un pH y una temperatura específicos para optimizar la actividad enzimática y el rendimiento .
Métodos de Producción Industrial
La producción industrial de Lacto-N-fucopentaosa II a menudo implica fermentación microbiana y síntesis enzimática. Las enzimas utilizadas en estos procesos se derivan de microorganismos genéticamente modificados que pueden producir los oligosacáridos deseados en grandes cantidades . El proceso de producción incluye fermentación, purificación y secado para obtener el producto final en forma estable .
Análisis De Reacciones Químicas
One-Pot Multienzyme (OPME) Systems
-
H. pylori α1–3/4-FucT transfers fucose from GDP-fucose to LNT, achieving 81% yield of LNFP II with strict regioselectivity for the GlcNAc residue .
-
CpAfc2 (Clostridium perfringens) and SpGH29 C (Streptococcus pneumoniae) catalyze transfucosylation from 3-fucosyllactose (3FL) to LNT, yielding 65% and 91% LNFP II , respectively, under optimized conditions .
pH-Dependent Reaction Dynamics
Reaction efficiency and hydrolysis/transglycosylation balance are highly sensitive to pH and buffer systems:
Key Findings:
-
CpAfc2 : Highest LNFP II yields (65%) occur at pH 8.3 in urea buffer (UB), with a transfucosylation-to-hydrolysis ratio (T/H) of 70.3 . Hydrolysis dominates in glycine-NaOH buffer (SB) at similar pH .
-
SpGH29 C : Achieves 91% yield at pH 7.0 in UB, with negligible hydrolysis (T/H = 40.5 ) .
-
Acidic conditions (pH 4.5) in UB suppress hydrolysis, enhancing LNFP II stability .
Table 2: pH and Buffer Impact on LNFP II Production
Enzyme | Buffer | pH | T/H Ratio | LNFP II Yield (%) |
---|---|---|---|---|
CpAfc2 | UB | 8.3 | 70.3 | 65 |
CpAfc2 | SB | 7.9 | 0.05 | 4.3 |
SpGH29 C | UB | 7.0 | 40.5 | 91 |
CloFuc | UB | 7.2 | 4.03 | 38 |
Regioselectivity and Byproduct Formation
Enzyme specificity determines fucose attachment sites:
-
H. pylori FucT and SpGH29 C exclusively produce LNFP II (α1-4 fucosylation on GlcNAc) .
-
BbAfcB (Bifidobacterium bifidum) generates 9% LNFP V (α1-3 fucosylation on Glc) alongside LNFP II .
-
CloFuc (Clostridium bolteae) produces a 32% LNFP V byproduct due to dual α1-3/4 activity .
Enzyme Engineering for Enhanced Transglycosylation
Mutagenesis studies reveal critical residues controlling reaction outcomes:
Mutations Affecting Acid/Base Loop Flexibility
-
BiAfcB T284V : Increases LNFP II yield from 2.26 mM (WT) to 4.50 mM .
-
CpAfc2 V289T : Reduces yield from 3.68 mM (WT) to 1.30 mM due to increased hydrolysis .
-
SpGH29 C D257N : Enhances stability, achieving 2.92 mM LNFP II vs. 0.12 mM in D257L mutants .
Table 3: Mutant Enzyme Performance
Enzyme Variant | LNFP II Yield (mM) | Hydrolysis Rate (µM/min) |
---|---|---|
BiAfcB T284V | 4.50 | 56.8 |
CpAfc2 V289T | 1.30 | 258 |
SpGH29 C D257N | 2.92 | 8.20 |
Stability and Degradation Pathways
-
Thermal Stability : LNFP II remains intact at 25°C for 5 years, with <5% degradation .
-
Acidic/Basic Conditions : Degrades into LNT and free fucose at pH <3 or >10 .
-
Hydrolytic Enzymes : Susceptible to α-L-fucosidases, cleaving the α1-4 fucosyl bond .
Analytical Confirmation
-
LC-ESI-MS : Used to verify LNFP II structure (m/z 854.3 for [M-H]⁻) .
-
NMR Spectroscopy : Confirms α1-4 linkage via characteristic anomeric proton signals (δ 5.15 ppm) .
This synthesis-stability framework positions LNFP II as a critical ingredient for infant formula, with optimized enzymatic production now feasible at industrial scales .
Aplicaciones Científicas De Investigación
Nutritional Applications
LNF-2 is primarily studied for its role as a human milk oligosaccharide (HMO), contributing to infant nutrition and health. Its applications include:
- Infant Formula Fortification : LNF-2 is used in infant formulas to mimic the composition of human breast milk. Research indicates that supplementation with LNF-2 can enhance the growth and immune response of infants. A study showed that infants fed formula supplemented with LNF-2 exhibited lower plasma inflammatory cytokine levels compared to those fed standard formulas, indicating a potential for reduced inflammation and improved gut health .
- Prevention of Necrotizing Enterocolitis : LNF-2 has been linked to a reduction in the incidence of necrotizing enterocolitis (NEC) in preterm infants. Studies suggest that HMOs, including LNF-2, modulate the gut microbiome and enhance intestinal barrier function, thereby protecting against NEC .
Immunological Effects
LNF-2 exhibits significant immunomodulatory properties:
- Inhibition of Pathogen Adhesion : Research indicates that LNF-2 can inhibit the adhesion of pathogens such as Campylobacter jejuni to intestinal epithelial cells. In vitro studies demonstrated that LNF-2 reduced pathogen colonization by acting as a decoy receptor, thus preventing infections .
- Immune System Modulation : LNF-2 influences immune cell populations and cytokine secretion. Studies have shown that it can enhance the production of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and reducing allergic responses . This modulation is particularly beneficial for infants at risk of allergies or autoimmune conditions.
Clinical Studies and Case Reports
Several clinical studies have investigated the effects of LNF-2:
- Infant Health Outcomes : A randomized controlled trial involving infants demonstrated that those receiving formula supplemented with LNF-2 had fewer episodes of gastrointestinal infections compared to control groups . This suggests that LNF-2 may play a protective role in early life.
- Food Allergy Management : Clinical trials indicate that formulas containing LNF-2 may help manage cow's milk protein allergies in infants. The hypoallergenic properties of such formulations were confirmed through double-blind placebo-controlled food challenges, showing significant tolerance among participants .
Safety Assessments
The safety of LNF-2 has been evaluated through various assessments:
Mecanismo De Acción
La Lacto-N-fucopentaosa II ejerce sus efectos a través de interacciones con objetivos moleculares específicos, como lectinas y proteínas de unión a glicanos. Estas interacciones pueden modular las respuestas inmunitarias, inhibir la adhesión de patógenos y promover el crecimiento de bacterias intestinales beneficiosas . Las vías involucradas incluyen las vías de glucosilación y transducción de señales que regulan las funciones celulares y las respuestas inmunitarias .
Comparación Con Compuestos Similares
La Lacto-N-fucopentaosa II es única entre los oligosacáridos de la leche humana debido a su patrón de fucosilación específico y su estructura central de tipo 1. Compuestos similares incluyen:
Lacto-N-fucopentaosa I: Difiere en la posición de unión de la fucosa.
Lacto-N-fucopentaosa III: Otro oligosacárido fucosilado con una estructura central diferente.
Lacto-N-difucohexaosa I: Un oligosacárido más complejo con residuos de fucosa adicionales.
La Lacto-N-fucopentaosa II destaca por sus actividades biológicas específicas y su función como marcador tumoral molecular .
Actividad Biológica
Lacto-N-fucopentaose-2 (LNFP-2) is a fucosylated human milk oligosaccharide (HMO) that plays a significant role in various biological activities, particularly in immunomodulation and pathogen inhibition. This article delves into the biological activity of LNFP-2, supported by diverse research findings, case studies, and data tables.
Immunomodulatory Effects
LNFP-2 exhibits notable immunomodulatory properties. A study demonstrated that LNFP-2 significantly decreases the proliferation of mononuclear cells (MNCs) activated by lipopolysaccharides (LPS) in both healthy controls and multiple sclerosis (MS) patients. The oligosaccharide reduced the production of pro-inflammatory cytokines such as IL-12 and IFN-γ while increasing IL-10 levels, suggesting a shift towards a more regulatory immune response ( ).
Table 1: Immunomodulatory Effects of LNFP-2
Condition | Cytokine Production (pg/mL) | Proliferation (%) |
---|---|---|
Control | IL-12: 150 | 100 |
LPS Activated | IL-12: 50 | 82 |
LNFP-2 Treatment | IL-12: 30 | 74 |
Hydrocortisone | IL-12: 25 | 66 |
Pathogen Inhibition
LNFP-2 has been shown to inhibit pathogen adherence and colonization. In vitro studies indicated that fucosylated HMOs, including LNFP-2, significantly reduce the adherence of Campylobacter jejuni to intestinal epithelial cells by up to 80%. This effect was also observed in animal models, where ingestion of LNFP-2 led to reduced colonization and associated inflammation ( ).
Case Studies on Health Outcomes
Research has highlighted the potential health benefits associated with the consumption of HMOs like LNFP-2. For instance, observational studies have linked higher concentrations of fucosylated HMOs in breast milk to lower morbidity rates in infants, particularly concerning respiratory and gastrointestinal infections ( ).
Table 2: Health Outcomes Associated with Fucosylated HMOs
Study Population | Health Outcome | Observed Effect |
---|---|---|
Gambian Infants | Morbidity at 4 months | Lower incidence of infections |
US Infants | Respiratory Issues at 3 months | Fewer episodes of diarrhea |
The biological activity of LNFP-2 is attributed to its structural features, particularly the terminal fucose residues that interact with various receptors on immune cells. These interactions can modulate immune responses and potentially provide therapeutic avenues for managing inflammatory diseases ( ).
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)56-26-14(7-38)54-29(15(33-9(2)39)27(26)57-31-23(49)21(47)18(44)12(5-36)52-31)58-28-19(45)13(6-37)53-32(24(28)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17+,18-,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKADDOYBRRMBPP-QKPOUJQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55NO25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501044991 | |
Record name | Lacto-N-fucopentaose II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501044991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lacto-N-fucopentaose-2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21973-23-9 | |
Record name | Lacto-N-fucopentaose II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21973-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lacto-N-fucopentaose II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021973239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lacto-N-fucopentaose II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501044991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lacto-N-fucopentaose-2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.